4-(Hexylamino)pentan-1-ol

Description

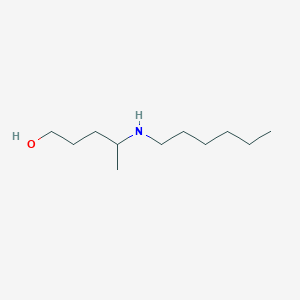

4-(Hexylamino)pentan-1-ol is a secondary amino alcohol characterized by a pentan-1-ol backbone substituted with a hexylamino group at the 4-position. This structure imparts amphiphilic properties, enabling interactions with both polar and nonpolar environments. For example, 4-aminopentan-1-ol (a simpler derivative) is synthesized via hydrogenolysis of oxime intermediates using Raney nickel and hydrogen (0.8 MPa) , while nucleophilic substitution reactions (e.g., with halogenated aromatics) are employed for more complex derivatives like 4-(7-chloroquinolin-4-ylamino)pentan-1-ol .

Properties

Molecular Formula |

C11H25NO |

|---|---|

Molecular Weight |

187.32 g/mol |

IUPAC Name |

4-(hexylamino)pentan-1-ol |

InChI |

InChI=1S/C11H25NO/c1-3-4-5-6-9-12-11(2)8-7-10-13/h11-13H,3-10H2,1-2H3 |

InChI Key |

MECDOPRGJIXLHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(C)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with hexylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hexylamino)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: 4-(Hexylamino)pentanal or 4-(Hexylamino)pentanoic acid.

Reduction: 4-(Hexylamino)pentane.

Substitution: 4-(Hexylamino)pentyl chloride.

Scientific Research Applications

4-(Hexylamino)pentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(Hexylamino)pentan-1-ol exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Alcohols with Varied Substituents and Chain Lengths

4-Aminopentan-1-ol (CAS: N/A)

- Structure: A primary amino group at the 4-position of pentan-1-ol.

- Synthesis: Produced via hydrogenolysis of 5-hydroxypentan-2-one oxime .

5-(Diethylamino)pentan-1-ol

- Structure: A tertiary amino group (diethyl substitution) at the 5-position of pentan-1-ol.

- Safety Profile : Requires stringent personal protective equipment (PPE), including gloves and eye protection, due to irritant risks .

- Key Differences: The tertiary amino group and positional isomerism (5 vs. 4) may enhance steric hindrance, affecting reactivity in nucleophilic substitutions.

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol

- Structure : Propan-1-ol backbone with a trityl-protected imidazole group at the 3-position.

- Synthesis : Direct reduction of aldehydes yields this compound, as reported in literature .

- Key Differences: The aromatic imidazole ring introduces π-π stacking capabilities absent in 4-(Hexylamino)pentan-1-ol.

Parent Alcohol: Pentan-1-ol (CAS: 71-41-0)

- Structure : A straight-chain primary alcohol.

- Physical Properties : Boiling point: 137–138°C; highly polar due to the hydroxyl group .

- Key Differences: The addition of a hexylamino group in this compound increases molecular weight (~215 g/mol vs. 88 g/mol for pentan-1-ol), likely elevating its boiling point and reducing volatility.

Chloroquinoline Derivatives: 4-(7-Chloroquinolin-4-ylamino)pentan-1-ol (CAS: 10500-64-8)

- Structure: Pentan-1-ol with a 7-chloroquinoline-substituted amino group at the 4-position.

- Synthesis: Prepared via nucleophilic substitution between 4-aminopentan-1-ol and 4,7-dichloroquinoline at 140°C .

- Key Differences: The aromatic chloroquinoline moiety enhances UV absorption and biological activity compared to the aliphatic hexyl group in this compound.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

*Estimated values based on structural analogs.

Research Findings and Trends

- Boiling Points: Longer alkyl chains (e.g., hexyl vs. ethyl) and amino substitution increase boiling points due to enhanced van der Waals interactions and hydrogen bonding .

- Reactivity: Tertiary amines (e.g., 5-(Diethylamino)pentan-1-ol) exhibit reduced nucleophilicity compared to primary or secondary amines, impacting their utility in synthesis .

- Safety: Amino alcohols generally require PPE to mitigate dermal and ocular irritation risks, as seen in 5-(Diethylamino)pentan-1-ol .

Biological Activity

4-(Hexylamino)pentan-1-ol is an organic compound with notable biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C11H25NO

Molecular Weight: 187.32 g/mol

IUPAC Name: this compound

Canonical SMILES: CCCCCCN(C)CCCO

This compound features a primary alcohol group and a hexylamino group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound can be accomplished through various methods. A common route involves the reaction of 4-penten-1-ol with hexylamine under reflux conditions, often utilizing a catalyst to enhance the reaction efficiency. Industrial methods may include continuous flow synthesis for higher yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as a ligand in biochemical assays, modulating enzyme-substrate interactions . The exact pathways of action are still under investigation, but preliminary studies suggest potential roles in therapeutic applications.

Case Studies and Research Findings

- Enzyme Interaction Studies:

- Pharmacological Investigations:

- Toxicological Assessments:

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | structure | Enzyme modulation, potential anti-inflammatory effects |

| 1-Pentanol | structure | Primary alcohol; less biological activity |

| Hexylamine | structure | Amine; basic properties without alcohol functionality |

Applications in Research and Industry

This compound serves as a valuable building block in chemical synthesis and is being explored for its potential therapeutic applications. Its unique structure allows for modifications that could lead to the development of new pharmaceuticals targeting various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.